Journal Name:Nano Energy
Journal ISSN:2211-2855
IF:19.069
Journal Website:http://www.journals.elsevier.com/nano-energy/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:808
Publishing Cycle:
OA or Not:Not
Carbon and metal-based catalysts for vanadium redox flow batteries: a perspective and review of recent progress
Nano Energy ( IF 19.069 ) Pub Date: 2021-02-19 , DOI: 10.1039/D0SE01723J
As one of the most promising electrochemical energy storage systems, vanadium redox flow batteries (VRFBs) have received increasing attention owing to their attractive features for large-scale storage applications. However, their high production cost and relatively low energy efficiency still limit their feasibility. One of the critical components of VRFBs that can significantly influence the effectiveness and final cost is the electrode. Therefore, the development of an ideal electrocatalyst with low cost, high electrical conductivity, large active surface area, good chemical stability, and excellent electrochemical reaction activity toward the VO2+/VO2+ and V2+/V3+ redox reactions is essential for the design of VRFBs. Extensive research has been carried out on electrode modification routes for VRFBs to improve the energy density and overall performance for large-scale applications. This review article focuses on numerous state-of-the-art modification methods for VRFB electrodes, including those based on carbon materials, metal and metal oxide-based materials, and metal oxide/carbon composite materials. The challenges in the development of electrode materials and future research directions are also proposed.
Detail
Carbon nitride as a new way to facilitate the next generation of carbon-based supercapacitors
Nano Energy ( IF 19.069 ) Pub Date: 2019-06-18 , DOI: 10.1039/C9SE00313D
As a green and earth abundant material, graphitic carbon nitride (g-C3N4) with aromatic tri-s-triazine units has become a new research hotspot and drawn broad interdisciplinary attention in area of energy storage and conversion and in recent years has shown great potential for application in supercapacitors, which makes it a promising candidate to complement graphene in material chemistry. It exhibits a wealth of attractive properties, including chemical and thermal stability, a nitrogen rich framework, environmentally friendly characteristics and mild synthesis conditions. However, g-C3N4 is mainly limited in electrochemical-related applications because of its inherent low electronic conductivity and low surface area. This review summarizes recent advances in the usage of g-C3N4-based systems as electrode materials for supercapacitors and difficulties of carbon nitride usage as a supercapacitor (low conductivity and low surface area) and methods of overcoming these problems. We present the recent advances in the field of composite materials that include at least one carbon nitride-based component for supercapacitor electrodes. We focus on cases in which a single material by itself suffers from a drawback that can be overcome by combining it with other components, enabling the fabrication of a composite material with enhanced performance. Finally, the future opportunities of carbon nitride are addressed for use in supercapacitor devices.
Detail
Carrier-gas assisted vapor deposition for highly tunable morphology of halide perovskite thin films†
Nano Energy ( IF 19.069 ) Pub Date: 2019-07-22 , DOI: 10.1039/C9SE00200F
We demonstrate carrier-gas assisted vapor deposition (CGAVD) as a promising synthesis technique for high-quality metal halide perovskite thin films. Wide tunability of film microstructure and morphology are accesible with CGAVD via the combination of several independently controllable experimental variables. Here, we examine in detail the material transport mechanisms in CGAVD and develop analytical expressions for deposition rates for the halide perovskite precursors MABr, MAI, SnBr2, and SnI2 as a function of experimentally tunable temperatures, pressures, and flow rates. The method is then applied to systematically control the growth of MASnBr3 thin films via co-deposition across a range of stoichiometries and morphologies. In varying source material temperature, carrier gas flow rate, dilution gas flow rate, substrate temperature, and chamber pressure, corresponding changes are realized in the degree of crystallinity, grain orientation, and average grain size (from ∼0.001 to >0.7 µm2). Thin films of MASnI3 and MASnBr3 deposited using CGAVD show resistivities of 0.6 Ω cm and 7 × 104 Ω cm, respectively, broadly consistent with previous reports.
Detail
Comprehensive insights into cellulose structure evolution via multi-perspective analysis during a slow pyrolysis process†
Nano Energy ( IF 19.069 ) Pub Date: 2018-07-10 , DOI: 10.1039/C8SE00166A
Comprehensive understanding of cellulose pyrolysis is critical to valuable chemical and liquid fuel generation in biomass-based biorefining processes. Herein, a specific tubular reactor was designed to observe the cellulose appearance alteration corresponding to the chemical structure evolution in various pyrolysis stages. The appearance of cellulose changed from white powder to light brown powder below 300 °C as its crystal lattice thermal expansion and the degree of crystallinity decrease. Cellulose began to depolymerize at 300 °C accompanied with the dehydration of pinacol and primary product levoglucosan generation. 325–350 °C was the critical pyrolysis stage for cellulose. The intermediate state was formed accompanied with a series of thermochemical reactions. All the typical signals from FTIR, 13C CP/MAS NMR disappeared when the temperature was up to 350 °C. The percentages of C, H, and O conversion to the volatile products were up to 35%, 55% and 60%, respectively, along with β-1,4-glycosidic bond cleavage, decarboxylation, and decarbonylation reactions. Meanwhile, CO2, CO, and CH4 were measured using a thermogravimetric analyzer coupled with a Fourier transform infrared spectrometer (TG-FTIR) in the slow pyrolysis process. The increasing C/H and C/O ratios in the carbonation stage enhanced the aromaticity of biochar. Furthermore, electron paramagnetic resonance (EPR) analysis indicated that it tended to form carbon-centered radicals.
Detail
Construction of a hierarchically structured, NiCo–Cu-based trifunctional electrocatalyst for efficient overall water splitting and 5-hydroxymethylfurfural oxidation†
Nano Energy ( IF 19.069 ) Pub Date: 2021-06-22 , DOI: 10.1039/D1SE00697E
In this study, Cu nanowire arrays grown on a three-dimensional Cu foam substrate are modified by nickel–cobalt layered double hydroxide nanosheets (NiCoNSs/CuNWs), which can be used as a self-supporting trifunctional electrocatalyst for the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and 5-hydroxymethylfurfural (HMF) oxidation. This hybrid material as an electrocatalyst possesses remarkable advantages including low cost, freestanding nature, high conductivity and a unique hierarchical structure with a potential bimetallic synergistic effect. The optimized NiCoNSs/CuNWs electrode shows excellent HER and OER performances in alkaline solution, making it a remarkable bifunctional electrode for efficient overall water splitting. When assembling a two-electrode electrolytic cell with NiCoNSs/CuNWs as both the anode and cathode, it requires an applied cell voltage of only 1.69 V to deliver a current density of 10 mA cm−2 in water electrolysis. Electrochemical oxidation of 5-hydroxymethylfurfural (HMF) is also carried out in 1.0 M KOH. HMF oxidation occurs upon the formation of Ni3+ species, leading to earlier catalytic onset (around 300 mV ahead) in comparison with the OER trigged by the higher-oxidation-state Ni4+ species. When HMF oxidation and H2 evolution are integrated into a two-electrode electrolyzer with the NiCoNSs/CuNWs catalyst couple, the voltage required to achieve a current density of 10 mA cm−2 is 1.44 V, approximately 250 mV lower than that of overall water splitting. The present work provides useful guidance for designing and developing efficient multifunctional electrocatalysts for energy-saving hydrogen production coupled with oxidative biomass upgrading.
Detail
Combined electrochemical and DFT investigations of iron selenide: a mechanically bendable solid-state symmetric supercapacitor†
Nano Energy ( IF 19.069 ) Pub Date: 2021-06-22 , DOI: 10.1039/D1SE00074H
Enhancing energy storing capability with the aid of unique nanostructured morphologies is beneficial for the development of high performance supercapacitors. Developing earth abundant and low-cost transition metal selenides (TMSs) with enhanced charge transfer capabilities and good stability is still a challenge. Herein, state of the art for iron selenide with a nanoflake surface architecture, synthesized with the aid of a simple, industry-scalable and ionic layer controlled chemical approach, namely the successive ionic layer adsorption and reaction (SILAR) method, is presented. The iron selenide electrode yields a capacitance of 671.7 F g−1 at 2 mV s−1 scan rate and 434.6 F g−1 at 2 mA cm−2 current density through cyclic voltammetry (CV) and galvanostatic charge–discharge (GCD) studies, respectively, with 91.9% cyclic retention at 4000 cycles. The developed bendable solid-state supercapacitor reveals a remarkable power density of 5.1 kW kg−1 with outstanding deformation tolerance, including its use in a practical demo to run a small fan, demonstrating its capability for advanced energy storage applications. A complementary first-principles density functional theory (DFT) approach is used in combination with the experimental supercapacitive performance to achieve an understanding of the electronic structure.
Detail
Contents list
Nano Energy ( IF 19.069 ) Pub Date: 2021-11-23 , DOI: 10.1039/D1SE90082J
The first page of this article is displayed as the abstract.
Detail
Contents list
Nano Energy ( IF 19.069 ) Pub Date: , DOI: 10.1039/C9SE90012H
The first page of this article is displayed as the abstract.
Detail
Computation and assessment of solar electrolyzer field performance: comparing coupling strategies
Nano Energy ( IF 19.069 ) Pub Date: 2018-10-24 , DOI: 10.1039/C8SE00399H
Carbon-free solar fuel generation through use of photovoltaic-driven electrolyzers (PV-ECs) and photoelectrochemical cells (PECs) has recently grown to be a subject of much interest. Advancements have been provided through improved catalytic activity, high-performance tandem PV and extensive materials exploration, development and characterization. The generally accepted figure of merit is solar-to-fuel efficiency (SFE), measured with the device at standard testing conditions (STC) at ‘1 sun’ i.e., 1000 W m−2 insolation, clear sky spectrum, and 25 °C operating temperature. However, this does not offer a comprehensive measure of system performance as actual field operating conditions are rarely close to those used for testing. A thorough understanding of PV-EC field performance under realistic operating conditions can assist in holistic device design and scalability. Here, a model is developed to compute their real-life performance using hourly variation in solar irradiance and air temperature over a one-year period. It is then applied to two systems: a previously reported bench-scale high-efficiency CO2 PV-EC and a MW-scale solar H2O electrolysis system conceptually designed employing commercial solar panels and water electrolyzers. While the use of DC power optimizer devices was shown to increase annual gas yield by up to 5% for an optimally-matched directly-coupled system, the benefit is shown to be much higher for even slightly mismatched systems.
Detail
Contents list
Nano Energy ( IF 19.069 ) Pub Date: 2021-11-09 , DOI: 10.1039/D1SE90078A
The first page of this article is displayed as the abstract.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.70 68 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://ees.elsevier.com/nanoen
Submission Guidelines
https://www.elsevier.com/journals/nano-energy/2211-2855/guide-for-authors
Reference Format
https://www.elsevier.com/journals/nano-energy/2211-2855/guide-for-authors